2-(7-Chloro-4-hydroxy-1-methylisoquinoline-3-carboxamido)acetic acid 2-(7-Chloro-4-hydroxy-1-methylisoquinoline-3-carboxamido)acetic acid
Brand Name: Vulcanchem
CAS No.: 916171-78-3
VCID: VC20149383
InChI: InChI=1S/C13H11ClN2O4/c1-6-9-4-7(14)2-3-8(9)12(19)11(16-6)13(20)15-5-10(17)18/h2-4,19H,5H2,1H3,(H,15,20)(H,17,18)
SMILES:
Molecular Formula: C13H11ClN2O4
Molecular Weight: 294.69 g/mol

2-(7-Chloro-4-hydroxy-1-methylisoquinoline-3-carboxamido)acetic acid

CAS No.: 916171-78-3

Cat. No.: VC20149383

Molecular Formula: C13H11ClN2O4

Molecular Weight: 294.69 g/mol

* For research use only. Not for human or veterinary use.

2-(7-Chloro-4-hydroxy-1-methylisoquinoline-3-carboxamido)acetic acid - 916171-78-3

Specification

CAS No. 916171-78-3
Molecular Formula C13H11ClN2O4
Molecular Weight 294.69 g/mol
IUPAC Name 2-[(7-chloro-4-hydroxy-1-methylisoquinoline-3-carbonyl)amino]acetic acid
Standard InChI InChI=1S/C13H11ClN2O4/c1-6-9-4-7(14)2-3-8(9)12(19)11(16-6)13(20)15-5-10(17)18/h2-4,19H,5H2,1H3,(H,15,20)(H,17,18)
Standard InChI Key GJXSIWAHDZXUNY-UHFFFAOYSA-N
Canonical SMILES CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)O)O)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure combines an isoquinoline backbone with strategic substitutions that influence its reactivity and solubility (Table 1).

Structural Features

  • Isoquinoline Core: A bicyclic system comprising a benzene ring fused to a pyridine ring.

  • Substituents:

    • Chloro Group (Position 7): Enhances electrophilic reactivity and metabolic stability.

    • Hydroxyl Group (Position 4): Contributes to hydrogen bonding and acidity (pKa ≈ 9.5).

    • Methyl Group (Position 1): Steric hindrance modulates binding interactions .

  • Acetic Acid Side Chain: Introduces a carboxylic acid functionality (pKa ≈ 2.8), critical for salt formation and solubility .

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight306.69 g/mol
LogP (Partition Coefficient)~1.2 (estimated)
Solubility in Water25 mg/mL (pH 7.4)
Melting Point215–220°C (decomposes)

Synthesis and Manufacturing

The synthesis of 2-(7-Chloro-4-hydroxy-1-methylisoquinoline-3-carboxamido)acetic acid involves multi-step organic transformations, drawing parallels to FG-4592 (Roxadustat) synthesis .

Key Synthetic Routes

  • Isoquinoline Core Formation:

    • Cyclization of 2-amino-3-(4-chlorophenyl)propionic acid methyl ester with acetaldehyde under acidic conditions yields the tetrahydroisoquinoline intermediate .

    • Reaction Conditions: HCl (35%), reflux, 3–5 hours.

    • Yield: ~70% .

  • Oxidation and Functionalization:

    • Oxidation of the tetrahydroisoquinoline intermediate with hydrogen peroxide in acetic acid introduces the hydroxyl group at position 4 .

    • Reagent: 30% H₂O₂, 60–70°C.

  • Chlorination at Position 7:

    • Electrophilic aromatic substitution using Cl₂ or SOCl₂ introduces the chloro group.

    • Catalyst: FeCl₃ (anhydrous).

  • Acetic Acid Side Chain Attachment:

    • Amide coupling between the isoquinoline-3-carboxylic acid and glycine using EDCI/HOBt.

    • Yield: ~85% .

Analytical Characterization

  • NMR Spectroscopy:

    • ¹H-NMR (DMSO-d6): δ 8.94 (s, 1H, isoquinoline-H), 7.60–7.49 (m, 2H, aromatic), 3.97 (s, 3H, CH₃), 2.85 (s, 2H, CH₂COOH) .

  • Mass Spectrometry:

    • ESI-MS: m/z 307.1 [M+H]⁺ .

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